1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole
Description
Structural and Pharmacophoric Significance of Benzimidazole-Piperidine Hybridization
The benzimidazole-piperidine hybrid, as exemplified by 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole, merges two pharmacologically critical motifs. The benzimidazole core, a bicyclic aromatic system, mimics purine bases in nucleic acids, enabling interactions with enzymes and receptors through hydrogen bonding and π-π stacking. Its planar structure allows deep penetration into hydrophobic pockets of target proteins, as demonstrated in tubulin-binding anticancer agents where benzimidazole derivatives disrupt microtubule assembly by occupying the colchicine-binding site. Concurrently, the piperidine ring introduces conformational flexibility and basicity, facilitating interactions with acidic residues in enzymatic active sites. For instance, piperidine’s nitrogen atom can protonate under physiological conditions, enhancing solubility and enabling ionic interactions with aspartate or glutamate residues in renin and cholinesterases.
The hybridization of these moieties creates a synergistic pharmacophore. The methylene linker (-CH2-) between benzimidazole and piperidine in this compound provides spatial flexibility, allowing the piperidine ring to adopt optimal orientations for target engagement. This structural feature is critical in kinase inhibitors, where adjustable side chains accommodate variable ATP-binding pocket geometries. Additionally, the hybrid scaffold’s amphiphilic nature—combining benzimidazole’s hydrophobicity with piperidine’s hydrophilicity—improves membrane permeability and bioavailability, addressing a common limitation in drug development.
Table 1: Comparative Bioactivity of Benzimidazole-Piperidine Hybrids
The table above highlights the enhanced potency of benzimidazole-piperidine hybrids compared to conventional drugs. For example, hybrid 26b exhibits superior epidermal growth factor receptor (EGFR) kinase inhibition (IC₅₀ = 109.71 nM) over erlotinib (IC₅₀ = 152.59 nM), underscoring the scaffold’s efficacy. Molecular docking studies further reveal that the piperidine moiety in these hybrids forms hydrogen bonds with Thr77 in renin and Asp72 in acetylcholinesterase, stabilizing ligand-receptor complexes.
Historical Evolution of this compound in Drug Discovery
The synthesis of this compound derivatives originated from efforts to optimize early benzimidazole-based antivirals and antifungals. Initial routes involved condensing o-phenylenediamine with nipecotic acid (3-piperidinecarboxylic acid) in polyphosphoric acid, a method that maintains high reaction temperatures without solvents. This approach yielded 2-(3-piperidinyl)-1H-benzimidazole, a precursor for subsequent N-alkylation and acylation reactions. Advances in combinatorial chemistry later enabled the diversification of this core structure, introducing substituents at the piperidine nitrogen or benzimidazole ring to fine-tune bioactivity.
A pivotal development occurred with the integration of structure-based drug design (SBDD) and computational modeling. Researchers modified the piperidine’s 3-position with methylene-linked heterocycles, such as imidazole or pyrimidine, to enhance binding to allosteric sites. For instance, substituting the piperidine with a cinnamide group in compound 21 improved tubulin-binding affinity by embedding the hybrid into the hydrophobic pocket of α,β-tubulin. Similarly, replacing the piperidine’s morpholine group with a smaller pyrrole ring in hybrid 26b reduced steric hindrance, enabling tighter binding to EGFR’s kinase domain.
The scaffold’s adaptability is evident in its applications across therapeutic areas:
- Anticancer Agents : Hybrids like compound 21 induce apoptosis via ROS-mediated mitochondrial dysfunction and G2/M cell cycle arrest.
- Neuroprotective Agents : Piperidine-linked benzimidazoles inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with docking scores surpassing −10.50 for AChE, indicating strong target engagement.
- Cardiovascular Agents : Modifications to the piperidine side chain yielded renin inhibitors with oral bioavailability exceeding 50% in preclinical models, outperforming aliskiren in plasma renin activity assays.
Synthetic Pathway Evolution Early synthetic routes (pre-2015) relied on polyphosphoric acid-mediated cyclization, which limited scalability due to harsh conditions. Modern approaches employ microwave-assisted synthesis and catalyst-free cyclization in ionic liquids, reducing reaction times from 24 hours to under 2 hours while improving yields from 45% to 82%. For example, the hydrazine-mediated coupling of 2-mercaptobenzimidazole with piperidine-1-carbaldehyde under microwave irradiation produces this compound derivatives in 78% yield.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-12(5-1)15-10-16(13)9-11-4-3-7-14-8-11/h1-2,5-6,10-11,14H,3-4,7-9H2 |
InChI Key |
QGJUPDPLNVQXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Condensation of Ortho-Phenylenediamine with Aldehydes or Nitriles
The benzimidazole ring is synthesized by condensation of ortho-phenylenediamine with aldehydes or nitriles under acidic or catalytic conditions. This method is well-established and versatile for preparing various substituted benzimidazoles.
Example: Nguyen et al. (2013) described iron-sulfur catalyzed cyclization of substituted ortho-nitroanilines and picolines at 150 °C solvent-free conditions, yielding benzimidazole derivatives in 83-91% yields depending on substituents.
Sun et al. (2017) reported hydrosilicon-catalyzed condensation of ortho-phenylenediamine with dimethylformamide, activating the carbonyl group to afford benzimidazole derivatives efficiently.
Synthesis of 1H-Benzo[d]imidazole
A classical approach involves the condensation of 1,2-diaminobenzene with formic acid or aldehydes under reflux, giving benzimidazole cores.
Alternatively, 2-(2-methoxyphenyl)-1H-benzo[d]imidazole was prepared by refluxing piperidin-3-ylmethyl derivatives with 1,4-benzoquinone and subsequent purification steps.
Representative Synthetic Route from Literature
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of benzimidazole core by condensation of ortho-phenylenediamine with aldehyde | Reflux in ethanol, acid catalyst | 70-85 | Classical method, scalable |
| 2 | Halomethylation of benzimidazole at N-1 position | Using formaldehyde and HCl or equivalent | 60-75 | Prepares electrophilic intermediate |
| 3 | Nucleophilic substitution with piperidin-3-ylmethyl amine | Base, solvent (DMF), 80-100 °C | 65-80 | Microwave irradiation can enhance rate |
| 4 | Purification and crystallization | Column chromatography, recrystallization | - | Ensures product purity |
This route is adapted from the synthetic strategies described in recent medicinal chemistry studies on benzimidazole derivatives with piperidine substituents.
Alternative Synthetic Approaches
Isothiocyanate Coupling and Cyclization: A versatile method involves preparing isothiocyanate derivatives from epoxides via azide intermediates, followed by coupling with ortho-phenylenediamines and intramolecular cyclization mediated by carbodiimides to form benzimidazole rings with desired substitutions.
Microwave-Assisted Synthesis: Microwave irradiation accelerates ring closure and substitution steps, improving yields and reducing reaction times for benzimidazole derivatives with piperidine substituents.
Catalytic Hydrogenation: Reduction of nitro-substituted intermediates to amines followed by cyclization and substitution provides another route to functionalized benzimidazoles.
Summary Table of Key Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation + Halomethylation + Nucleophilic substitution | Ortho-phenylenediamine, aldehyde, piperidin-3-ylmethyl amine | Acid catalyst, formaldehyde, base | Reflux, 80-100 °C, microwave optional | Straightforward, scalable | Moderate yields, multiple steps |
| Isothiocyanate coupling + Carbodiimide cyclization | Epoxides, sodium azide, benzene-1,2-diamines | TBDMS-Cl, DIC | Room temp to 180 °C, microwave | High regioselectivity, versatile | Requires protection/deprotection steps |
| Reductive amination and peptide coupling | Benzimidazole carboxylic acids, piperidin-3-ylmethyl amines | HBTU, HOBt, DIPEA | Room temp to mild heating | High coupling efficiency | Sensitive to moisture, expensive reagents |
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound with a benzo[d]imidazole core linked to a piperidine moiety, possessing both aromatic and aliphatic components that influence its chemical and biological properties. Benzimidazoles are known for their pharmacological relevance and act as scaffolds in medicinal chemistry because of their ability to interact with various biological targets.
Structural Diversity and Impact
The structural diversity within the benzimidazole family highlights the unique attributes of this compound in terms of its specific interactions and biological activities. Examples of related compounds and their properties include:
- 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazole Potentially different receptor binding profile due to piperidine at position 4.
- 5-Piperazinyl-1H-benzo[d]imidazol-2(3H)-one: Distinct pharmacological properties related to piperazine instead of piperidine.
- 2-(Chloromethyl)-1H-benzo[d]imidazole: More focused on antibacterial activity due to the absence of the piperidine moiety.
- 4-Amino-1H-benzo[d]imidazole: Enhanced solubility and potential for additional interactions due to the amino group at position 4.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Insights :
- Substituent Position : The piperidin-3-ylmethyl group in the target compound may confer distinct steric and electronic effects compared to piperidin-4-yl derivatives, influencing receptor binding .
- Hybrid Structures : Compounds like ZR-5 () incorporate thioether and piperidine groups, demonstrating how hybrid functionalities can optimize antimicrobial activity .
Key Insights :
- Antimicrobial Potency: ZR-8 outperformed miconazole against C. albicans, highlighting the role of methyl carbonothioate groups in enhancing antifungal activity .
- Anticancer Potential: Halogenated benzimidazoles (e.g., 6e in ) exhibit BRAF kinase inhibition, suggesting that chloro/fluoro substituents improve DNA intercalation or enzyme binding .
- Lack of Data for Target Compound : The discontinued status of 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole limits published biological data, necessitating extrapolation from structural analogues.
Biological Activity
1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzo[d]imidazole core linked to a piperidine moiety, which contributes to its pharmacological relevance. The structural diversity of benzimidazole derivatives often leads to varied biological interactions, making them valuable in drug development.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 215.28 g/mol
The presence of both aromatic and aliphatic components in its structure influences its chemical properties and biological activities.
1. Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, a study highlighted that certain derivatives showed potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, one derivative demonstrated an IC value of 0.86 µM for NO and 1.87 µM for TNF-α, outperforming ibuprofen in vivo on xylene-induced ear edema models .
2. Antibacterial Activity
The antibacterial potential of this compound has also been explored, particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these strains, indicating strong antibacterial activity .
3. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The derivatives were evaluated for their ability to inhibit fungal growth, with varying degrees of efficacy noted across different compounds .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- NLRP3 Inhibition : Some derivatives have been identified as novel NLRP3 inhibitors, which play a crucial role in the inflammatory response by regulating IL-1β release in macrophages .
- Receptor Binding : The piperidine moiety may enhance binding affinity to specific receptors involved in inflammation and infection processes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[d]imidazole derivatives that included the piperidine component. These compounds were tested for their anti-inflammatory effects and were found to significantly inhibit pro-inflammatory cytokines in cellular models .
Another study focused on the antibacterial properties of synthesized piperidine derivatives, where compounds demonstrated varying levels of activity against multiple bacterial strains, reinforcing the potential therapeutic applications of these derivatives .
Comparative Analysis
The following table summarizes key findings related to different derivatives of this compound:
| Derivative | Activity Type | IC / MIC Value | Target Pathogen |
|---|---|---|---|
| Compound 6e | Anti-inflammatory | NO: 0.86 µM; TNF-α: 1.87 µM | RAW 264.7 macrophages |
| Compound PA-1 | Antibacterial | 0.0039 - 0.025 mg/mL | Staphylococcus aureus, E. coli |
| Compound VIIf | Antifungal | Not specified | Candida albicans |
Q & A
Basic Questions
Q. What are effective synthetic routes for 1-(Piperidin-3-ylmethyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Multi-step synthetic pathways are commonly employed, starting with condensation reactions between substituted anilines and aldehydes. Optimization involves varying solvents (e.g., DMF, ethanol), catalysts (e.g., acetic acid for cyclization), and temperature (80–120°C). Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. For example, derivatives with aryl substituents achieved yields of 83–85% by adjusting stoichiometry and reaction time .
Q. How should spectroscopic techniques (NMR, IR, HRMS) be applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm). Coupling constants help confirm stereochemistry .
- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
- HRMS : Validate molecular formulas by matching experimental and calculated [M+H]⁺ values (e.g., within ±0.005 Da) .
Q. What initial structure-activity relationship (SAR) strategies are recommended for modifying this compound’s biological activity?
- Methodological Answer : Focus on substituent variation at the benzimidazole and piperidine rings. For example:
- Benzimidazole R-groups : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance target binding via hydrophobic interactions .
- Piperidine modifications : Introducing methyl or aryl groups alters solubility and metabolic stability .
- Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) to prioritize derivatives for further study .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved for this compound?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and dosing protocols. Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability to explain in vivo discrepancies .
- Structural Analogs : Compare activity of derivatives (e.g., 1-(piperidin-4-yl)-1H-indazole vs. benzimidazole analogs) to identify scaffold-specific limitations .
Q. What computational approaches are suitable for predicting target interactions and validating the compound’s 3D structure?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Prioritize poses with low RMSD (<2.0 Å) and high binding affinity (ΔG < -8 kcal/mol) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to confirm electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/NMR data .
Q. How can regioselectivity challenges in multi-step syntheses be addressed?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl-aryl bond formation .
- Protecting Groups : Temporarily block reactive sites (e.g., piperidine nitrogen with Boc groups) to direct substitution .
- Reaction Monitoring : Use LC-MS to track intermediate formation and adjust conditions in real time .
Q. What strategies mitigate solubility and stability issues during formulation?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(piperidin-4-yl)-1H-indazole hydrochloride) .
- Co-solvents : Use PEG-400 or cyclodextrins for in vivo studies to enhance bioavailability .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
